molecular formula C12H14ClNO B1292685 1-Benzoyl-2-(chloromethyl)pyrrolidine CAS No. 1000789-60-5

1-Benzoyl-2-(chloromethyl)pyrrolidine

Cat. No.: B1292685
CAS No.: 1000789-60-5
M. Wt: 223.7 g/mol
InChI Key: RKPGLCOGWPVEHD-UHFFFAOYSA-N
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Description

1-Benzoyl-2-(chloromethyl)pyrrolidine is a chemical compound with the molecular formula C12H14ClNO. It consists of a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, a benzoyl group, and a chloromethyl group. This compound is primarily used for research purposes.

Scientific Research Applications

1-Benzoyl-2-(chloromethyl)pyrrolidine has various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-2-(chloromethyl)pyrrolidine can be synthesized through various synthetic routes. One common method involves the reaction of pyrrolidine with benzoyl chloride in the presence of a base to form 1-benzoylpyrrolidine. This intermediate is then reacted with chloromethyl methyl ether in the presence of a Lewis acid to yield this compound.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-2-(chloromethyl)pyrrolidine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: Reduction of the benzoyl group can yield the corresponding alcohol.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Substituted pyrrolidine derivatives.

    Oxidation Reactions: Carbonyl compounds.

    Reduction Reactions: Alcohols.

Mechanism of Action

The mechanism of action of 1-Benzoyl-2-(chloromethyl)pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The benzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

    1-Benzoylpyrrolidine: Lacks the chloromethyl group, resulting in different reactivity and applications.

    2-(Chloromethyl)pyrrolidine: Lacks the benzoyl group, affecting its chemical properties and biological activity.

    1-Benzoyl-2-(hydroxymethyl)pyrrolidine:

Uniqueness: 1-Benzoyl-2-(chloromethyl)pyrrolidine is unique due to the presence of both the benzoyl and chloromethyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[2-(chloromethyl)pyrrolidin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-9-11-7-4-8-14(11)12(15)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPGLCOGWPVEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=CC=C2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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